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VEGFR-2 Structure and Binding Pocket

Understanding VEGFR-2's structure is crucial for comparing inhibitor binding modes. VEGFR-2 is a

transmembrane receptor tyrosine kinase with several key domains [1] [2]:

Extracellular domain (ECD): Contains seven immunoglobulin-like domains (IgD) for ligand binding

Transmembrane domain (TMD): Anchors the receptor in the cell membrane
Juxtamembrane domain (JMD): Regulatory region

Tyrosine kinase domain (TKD): Catalytic domain with ATP-binding site
C-terminal domain (CTD): Contains multiple tyrosine phosphorylation sites

The ATP-binding pocket in the kinase domain is the primary target for most small-molecule inhibitors. This

pocket features several strategically important regions [2]:

Hydrophobic region I (residues Leu840, Phe918, Gly922)

Hydrophobic region II (residues Leu889, Ile892, Val898, Ile1044)
Linker region (residues Ala866, Val914, Leu1035, Cys1045)

Key hydrogen bonding residue: Cys919 in the hinge region

Established VEGFR-2 Inhibitor Classes

VEGFR-2 inhibitors are systematically classified into three main types based on their binding mode and

conformation stabilization [2]:
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Inhibitor
Type

Binding
Conformation

Key Characteristics Example Drugs

Type I DFG-in Bind active conformation; compete with

ATP in hydrophobic pocket [2]

Sunitinib, Pazopanib,

Axitinib [2]

Type II DFG-out Bind inactive conformation; extend into

hydrophobic back pocket [2]

Sorafenib, Cabozantinib,

Lenvatinib [2]

Type III Covalent Irreversibly bind to specific cysteine

residues [2]

Vatalanib [2]

The diagram below illustrates the VEGFR-2 signaling pathway and inhibitor mechanism of action:
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Key Experimental Methods for Profiling Inhibitors
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When comparing VEGFR-2 inhibitors like VEGFR-2-IN-24, these established experimental approaches

provide comprehensive binding and activity data:

Enzyme Inhibition Assays: Measure IC₅₀ values against purified VEGFR-2 kinase domain [3]
Cellular Antiproliferative Assays: Test efficacy against VEGFR-2-dependent cell lines (HUVEC,

cancer lines) [3]
Kinase Selectivity Profiling: Screen against kinase panels to determine specificity [2]

Molecular Docking Studies: Computational prediction of binding modes and interactions [3]
Cellular Mechanism Studies: Assess cell cycle arrest, apoptosis induction, and anti-angiogenic

effects [3]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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